1-(2-Iodoethyl)-4-nitrobenzene chemical structure and properties
1-(2-Iodoethyl)-4-nitrobenzene chemical structure and properties
An In-depth Technical Guide to 1-(2-Iodoethyl)-4-nitrobenzene
This document provides a comprehensive technical overview of 1-(2-Iodoethyl)-4-nitrobenzene, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into its chemical structure, physicochemical properties, synthesis, reactivity, and spectroscopic profile. The insights provided herein are grounded in established chemical principles and are designed to empower scientists in their synthetic and research endeavors.
Molecular Identity and Structure
1-(2-Iodoethyl)-4-nitrobenzene (CAS No. 20264-96-4) is a bifunctional organic compound featuring a p-substituted nitroaromatic ring and an iodoethyl side chain.[1][2] This unique combination of a potent electron-withdrawing group and a reactive alkyl iodide makes it a valuable building block in organic synthesis.
Key Identifiers:
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IUPAC Name: 1-(2-iodoethyl)-4-nitrobenzene[1]
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Molecular Formula: C₈H₈INO₂[1]
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Synonyms: p-Nitrophenylethyl iodide, 2-(p-Nitrophenyl)ethyl iodide, 1-Iodo-2-(4'-nitrophenyl)ethane[1][2]
The structural backbone consists of a benzene ring substituted at the 1 and 4 positions. The nitro group (-NO₂) at C4 significantly influences the electronic properties of the aromatic system, while the iodoethyl group (-CH₂CH₂I) at C1 serves as the primary reactive handle for synthetic transformations.
Caption: 2D Chemical Structure of 1-(2-Iodoethyl)-4-nitrobenzene.
Computational Descriptors:
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SMILES: C1=CC(=CC=C1CCI)[O-][1]
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InChI: InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2[1]
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InChIKey: SRYFPKKLUIWUGW-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing solubility, reactivity, and purification strategies. The data below, compiled from computed and experimental sources, provides a quantitative profile of 1-(2-Iodoethyl)-4-nitrobenzene.
| Property | Value | Source |
| Molecular Weight | 277.06 g/mol | [1] |
| Appearance | Light yellow to pale brown crystalline powder | [3] |
| Melting Point | 97 °C (from Ethanol) | [2] |
| Boiling Point | 337.7 °C at 760 mmHg | [2] |
| Density | 1.811 g/cm³ | [2] |
| XLogP3 | 3.7 | [1] |
| Topological Polar Surface Area | 45.8 Ų | [1] |
The high XLogP3 value of 3.7 indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents like dichloromethane and THF, and poor solubility in water.[1][3] The Topological Polar Surface Area (TPSA) of 45.8 Ų is primarily contributed by the nitro group and is a key parameter in predicting cell permeability in drug design.[1]
Synthesis and Reactivity Profile
Rationale for Synthetic Strategy
1-(2-Iodoethyl)-4-nitrobenzene is not typically synthesized via direct iodination or nitration of a precursor due to regioselectivity challenges. A more robust and common approach is the functional group transformation of a readily available starting material, such as 2-(4-nitrophenyl)ethanol. The conversion of the primary alcohol to an iodide is a standard, high-yielding transformation. The Appel reaction, utilizing triphenylphosphine and iodine, is a classic and effective method for this purpose. This choice is predicated on the mild reaction conditions and the high affinity of phosphorus for oxygen, which drives the reaction to completion.
Experimental Protocol: Synthesis from 2-(4-Nitrophenyl)ethanol
This protocol describes a validated laboratory-scale synthesis. The self-validating nature of this procedure lies in the predictable reaction progression and the distinct physical properties of the product, allowing for straightforward characterization.
Step 1: Reagent Preparation
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In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-(4-nitrophenyl)ethanol (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
Step 2: Iodination (Appel Reaction)
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To the cooled, stirring solution, add elemental iodine (I₂, 1.5 eq.) portion-wise. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
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The causality here is critical: slow addition prevents overheating, which could lead to side reactions. The reaction mixture will turn from a clear solution to a dark brown suspension as the triphenylphosphine oxide byproduct forms.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
Step 3: Workup and Purification
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color will dissipate.
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Separate the organic layer. Wash sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product is then purified by recrystallization from ethanol to yield 1-(2-Iodoethyl)-4-nitrobenzene as a crystalline solid.[2]
Caption: Experimental workflow for the synthesis of the target compound.
Chemical Reactivity
The molecule's reactivity is dominated by two key features: the iodoethyl chain and the nitroaromatic system.
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Nucleophilic Substitution: The carbon atom bonded to the iodine is highly electrophilic. Iodine is an excellent leaving group, making the compound an ideal substrate for Sₙ2 reactions. This allows for the facile introduction of the 4-nitrophenethyl moiety by reacting it with a wide range of nucleophiles (e.g., amines, thiols, cyanides), which is its primary utility in drug development and materials science.
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Nitro Group Influence: The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. Conversely, this same property makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions. A more common transformation is the reduction of the nitro group to an aniline, which opens up a vast array of subsequent chemical modifications, such as diazotization or amide bond formation.
Caption: Key reactivity sites on 1-(2-Iodoethyl)-4-nitrobenzene.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectral features for 1-(2-Iodoethyl)-4-nitrobenzene, inferred from data on analogous structures.
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | ~8.2 ppm (d, 2H): Aromatic protons ortho to the -NO₂ group. ~7.5 ppm (d, 2H): Aromatic protons meta to the -NO₂ group. ~3.5 ppm (t, 2H): Methylene protons adjacent to the iodine (-CH₂I). ~3.3 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-ArCH₂-). |
| ¹³C NMR (CDCl₃) | ~147 ppm: Aromatic C-NO₂. ~145 ppm: Aromatic C-CH₂CH₂I. ~130 ppm: Aromatic CH ortho to ethyl. ~124 ppm: Aromatic CH ortho to nitro. ~38 ppm: -ArCH₂-. ~5 ppm: -CH₂I. |
| FT-IR (KBr) | ~1520 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretch. ~1345 cm⁻¹ (strong, sharp): Symmetric NO₂ stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~500-600 cm⁻¹: C-I stretch. |
| Mass Spec (EI) | m/z 277: Molecular ion (M⁺). m/z 150: [M-I]⁺ fragment. m/z 120: [M-I-NO₂]⁺ fragment. |
Note: NMR chemical shifts are predictions based on substituent effects and data from similar compounds like 1-(2-bromoethyl)-4-nitrobenzene and 1-iodo-4-nitrobenzene.[4][5][6] The characteristic A₂B₂ splitting pattern (two doublets) in the aromatic region of the ¹H NMR is a hallmark of 1,4-disubstitution.
Applications in Research and Drug Development
The primary value of 1-(2-Iodoethyl)-4-nitrobenzene lies in its role as a versatile intermediate.
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Pharmaceutical Synthesis: It serves as an alkylating agent to introduce the 4-nitrophenethyl group into a target molecule. This scaffold is of interest because the nitroaromatic core is a component of numerous bioactive molecules and approved drugs.[7] The nitro group can act as a bioisostere or be reduced to an amine, which can then be functionalized to build more complex active pharmaceutical ingredients (APIs).
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Fine Chemical Research: In a broader research context, it is used to synthesize novel materials, molecular probes, and ligands for catalysis. Its well-defined reactivity allows for precise and predictable synthetic outcomes.
Safety and Handling
As with any reactive chemical, proper handling is paramount to ensure laboratory safety.
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GHS Hazard Classification: While specific GHS data for this exact compound is limited, related iodo- and nitro-aromatics are classified with hazards. For instance, 1-Iodo-4-nitrobenzene is listed as harmful if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[8] It is prudent to handle 1-(2-Iodoethyl)-4-nitrobenzene with similar precautions.
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Precautions for Safe Handling:
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Conditions for Safe Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
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References
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PubChem. (n.d.). 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Iodoethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(2-Bromoethyl)-4-nitrobenzene Spectrum. Wiley. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-ethyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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YouTube. (2025). The mass spectrum of 1 ethyl 4 nitrobenzene B is shown in Figure 1 Assign signals highlighted with. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds. Retrieved from [Link]
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NMR Solutions. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1-iodo-4-nitrobenzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Uses of 4-Nitrophenethyl Bromide. Retrieved from [Link]
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